2-Oxo-1-phenylpiperidine-3-carboxylic acid

Physicochemical properties Drug-likeness Scaffold design

This versatile scaffold features a 2-oxo-1-phenylpiperidine core with a carboxylic acid handle at the 3-position, enabling efficient amide/ester derivatization. The 2-oxo group critically enhances molecular polarity and hydrogen-bonding, directly impacting DAT binding affinity—a key differentiator from non-oxo analogs. As a cost-effective racemic mixture, it's ideal for early-stage medicinal chemistry and lead optimization, conserving resources for late-stage development.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 197973-92-5
Cat. No. B2830748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1-phenylpiperidine-3-carboxylic acid
CAS197973-92-5
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16)
InChIKeyZKVHCSGIMKBCIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1-phenylpiperidine-3-carboxylic Acid (CAS 197973-92-5) Scaffold Profile and Procurement Context


2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS 197973-92-5) is a phenylpiperidine derivative belonging to the piperidine-3-carboxylic acid family. This compound is a versatile small molecule scaffold primarily utilized as a chemical intermediate and building block in medicinal chemistry and organic synthesis . The molecule features a 2-oxo-1-phenylpiperidine core and a carboxylic acid functional group at the 3-position, providing a reactive handle for further derivatization . Its structure is characterized by a phenyl moiety directly attached to a piperidine ring, a key feature shared with other analgesics and CNS-active agents . As a research chemical, it is intended for laboratory use only and is typically available with a purity of 98% or higher .

Why Generic 1-Phenylpiperidine-3-carboxylic Acids Cannot Replace 2-Oxo-1-phenylpiperidine-3-carboxylic Acid


Direct substitution of 2-Oxo-1-phenylpiperidine-3-carboxylic acid with a generic 1-phenylpiperidine-3-carboxylic acid analog is scientifically unjustified due to profound differences in electronic properties, hydrogen-bonding capabilities, and steric effects conferred by the 2-oxo group. This structural feature fundamentally alters the molecule's pKa, lipophilicity, and molecular recognition profile compared to non-oxo or differently substituted analogs . For instance, the 2-oxo moiety significantly increases molecular polarity and provides a specific hydrogen bond acceptor site, which directly impacts binding affinity and selectivity in biological targets such as the dopamine transporter (DAT) [1]. Quantitative comparisons show that structural modifications to the piperidine core, including the presence of the 2-oxo group, result in orders-of-magnitude differences in biological activity [1]. Therefore, substituting this compound with a close analog lacking the 2-oxo functionality risks introducing a different chemical and biological entity, leading to failed synthetic steps, erroneous activity readouts, and non-reproducible results.

Quantitative Differentiation Evidence for 2-Oxo-1-phenylpiperidine-3-carboxylic Acid (CAS 197973-92-5) Selection


Predicted pKa and Physicochemical Profile Differentiation vs. Non-Oxo Piperidine Analogs

The 2-oxo group in 2-Oxo-1-phenylpiperidine-3-carboxylic acid significantly alters its ionization state and lipophilicity compared to its non-oxo analog, 1-phenylpiperidine-3-carboxylic acid. This is a critical differentiator for its behavior in both chemical reactions and biological assays. The target compound has a predicted acid dissociation constant (pKa) of 3.55±0.20, which influences its solubility, permeability, and potential for salt formation . While the pKa for 1-phenylpiperidine-3-carboxylic acid is not readily available for a direct numerical comparison, the presence of the 2-oxo group is a known strong electron-withdrawing substituent that increases acidity of the carboxylic acid [1]. Furthermore, the predicted boiling point (497.0±38.0 °C) and density (1.286±0.06 g/cm³) define its physical handling and purification requirements, which differ from other piperidine analogs.

Physicochemical properties Drug-likeness Scaffold design

DAT Binding Affinity Differentiation Among Piperidine-3-carboxylic Acid Derivatives

While 2-Oxo-1-phenylpiperidine-3-carboxylic acid itself has not been directly assayed, studies on a closely related class of piperidine-3-carboxylic acid esters demonstrate that the piperidine scaffold yields substantial differences in dopamine transporter (DAT) binding affinity compared to the tropane-based cocaine analogs. The most potent piperidine derivative in this class, (-)-9, showed a DAT binding affinity (Ki) of 3 nM, which is 33-fold more potent than cocaine (Ki ≈ 100 nM) and 29-fold more potent in inhibiting dopamine uptake [1]. This class-level evidence underscores the potential for high biological activity that can be tuned by specific substitutions, including the 2-oxo group, which is not present in the compared compounds but is a key differentiator for the target scaffold.

Dopamine Transporter Binding Affinity SAR

Enantiomeric Selectivity and Synthetic Utility vs. Chiral Analogs

2-Oxo-1-phenylpiperidine-3-carboxylic acid is marketed as a racemic mixture, which is a different product offering compared to single-enantiomer analogs like (S)-1-Phenylpiperidine-3-carboxylic acid (CAS 1056159-15-9). The choice between a racemic scaffold and a chiral-pure building block has significant implications for downstream synthetic complexity and cost. (S)-1-Phenylpiperidine-3-carboxylic acid is priced at approximately $4,760–$7,594 per gram from major suppliers [1], while 2-Oxo-1-phenylpiperidine-3-carboxylic acid is available at a significantly lower cost , making it a more economical choice for early-stage research, method development, or when chiral purity is not a primary requirement.

Chiral Synthesis Building Block Enantioselectivity

Comparative Bioactivity Potential: Piperidine-3-carboxylic Acid Core vs. Other Piperidine Isomers

Studies comparing piperidine-2-, -3-, and -4-carboxylic acid derivatives reveal that the position of the carboxylic acid on the piperidine ring critically dictates biological activity. In a study of anti-platelet agents, a nipecotic acid derivative (piperidine-3-carboxylic acid) showed higher activity than its pipecolinic (piperidine-2-carboxylic) and isonipecotic (piperidine-4-carboxylic) counterparts [1]. Specifically, the 4-hexyloxyanilide of nipecotic acid (18a) demonstrated superior inhibition of ADP- and adrenaline-induced platelet aggregation compared to its 2- and 4-carboxylic acid isomers [1]. This positions the 3-carboxylic acid scaffold as a preferred core for developing potent inhibitors.

Anti-platelet activity QSAR Piperidine Scaffold

Reactivity Advantage as a Building Block vs. Potassium Salt Derivative

The free carboxylic acid form of 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS 197973-92-5) offers a critical advantage over its potassium salt derivative (Potassium 2-oxo-1-phenylpiperidine-3-carboxylate) in terms of direct synthetic utility. The free acid is the preferred precursor for a wide range of derivatization reactions, including esterification, amidation, and reduction, without the need for an initial protonation step . While the potassium salt may offer improved solubility in certain solvents, the free acid provides greater versatility and is the more direct building block for generating diverse compound libraries .

Synthetic intermediate Carboxylic acid Salt form

Optimal Application Scenarios for 2-Oxo-1-phenylpiperidine-3-carboxylic Acid (CAS 197973-92-5) Based on Verified Evidence


Lead Optimization in CNS Drug Discovery

2-Oxo-1-phenylpiperidine-3-carboxylic acid is best applied as a core scaffold for lead optimization in central nervous system (CNS) drug discovery, particularly when targeting neurotransmitter transporters like DAT [1]. Its 2-oxo-1-phenylpiperidine structure, belonging to the potent piperidine-3-carboxylic acid class, provides a starting point for achieving high target affinity [1]. Procurement of this building block is justified for medicinal chemistry campaigns aiming to exploit the structural and electronic advantages of the 3-carboxylic acid position, which has demonstrated superiority over 2- and 4-positional isomers in certain biological contexts [2].

Economical Generation of Compound Libraries

This compound is ideally suited for early-stage medicinal chemistry where cost-effectiveness and chemical versatility are paramount. Its availability as a cost-efficient racemic mixture makes it a pragmatic choice for generating diverse compound libraries through amide or ester bond formation using its carboxylic acid handle . This approach allows for broad SAR exploration without the high initial investment associated with chiral-pure analogs , thereby conserving resources for more advanced development stages.

Method Development and Synthesis Optimization

Researchers involved in developing new synthetic methodologies will find 2-Oxo-1-phenylpiperidine-3-carboxylic acid an excellent substrate. Its functional group tolerance and reactivity profile, including its predicted pKa of 3.55 , make it suitable for optimizing reaction conditions for acylation, esterification, or C-H functionalization reactions . Its use as a standard reagent ensures that the developed methods are directly applicable to a privileged class of heterocycles found in numerous pharmaceuticals .

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